molecular formula C10H8N2O3 B112926 6-Amino-4-hydroxyquinoline-2-carboxylic acid CAS No. 708258-08-6

6-Amino-4-hydroxyquinoline-2-carboxylic acid

Cat. No.: B112926
CAS No.: 708258-08-6
M. Wt: 204.18 g/mol
InChI Key: QZEFSCNILAKRAL-UHFFFAOYSA-N
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Description

6-Amino-4-hydroxyquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the 6th position, a hydroxyl group at the 4th position, and a carboxylic acid group at the 2nd position on the quinoline ring. The unique arrangement of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-4-hydroxyquinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of anthranilic acid derivatives with suitable reagents under controlled conditions. For example, the reaction of anthranilic acid with malonic acid derivatives can yield the desired quinoline derivative . Another method involves the use of substituted anilines and malonic acid equivalents under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production often requires the use of efficient catalysts, controlled reaction environments, and purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-hydroxyquinoline-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4th position can be oxidized to form quinone derivatives.

    Reduction: The amino group at the 6th position can be reduced to form corresponding amine derivatives.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at positions 5 and 7.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitro-substituted quinoline derivatives.

Scientific Research Applications

6-Amino-4-hydroxyquinoline-2-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of all three functional groups (amino, hydroxyl, and carboxylic acid) on the quinoline ring. This unique combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-amino-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c11-5-1-2-7-6(3-5)9(13)4-8(12-7)10(14)15/h1-4H,11H2,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEFSCNILAKRAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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